methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a 3-methoxybenzoyl substituent at the 4-position of the benzoxazine core and a methyl ester group at the 2-position. The 3-methoxybenzoyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 4-(3-methoxybenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-22-13-7-5-6-12(10-13)17(20)19-11-16(18(21)23-2)24-15-9-4-3-8-14(15)19/h3-10,16H,11H2,1-2H3 |
InChI Key |
NEEPPTHZSBYRHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the methoxybenzoyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzoxazines.
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of benzoxazines, which are known for their versatile chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 341.36 g/mol. Its structure features a benzoxazine ring fused with a methoxybenzoyl group, contributing to its unique pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds within the benzoxazine family exhibit significant anticancer activity. For instance:
- In vitro Studies : Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate showed promising results against various cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma). The IC50 values ranged from 7.84 to 16.2 µM, indicating potent anti-proliferative effects .
Anti-inflammatory Effects
Compounds similar to methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine have been reported to possess anti-inflammatory properties. Through inhibition of pro-inflammatory cytokines and enzymes, these compounds can potentially serve as therapeutic agents in treating inflammatory diseases .
Neuroprotective Effects
Research suggests that benzoxazines may also exhibit neuroprotective effects by modulating neuroinflammation and oxidative stress pathways. This activity makes them candidates for further investigation in neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized various benzoxazine derivatives and evaluated their anticancer properties using cell viability assays. The compound this compound was highlighted for its efficacy against multiple cancer types, suggesting its potential as a lead compound for drug development .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis was conducted to understand how modifications to the benzoxazine scaffold affect biological activity. The presence of the methoxy group at the para position of the aromatic ring was found to enhance anticancer activity significantly compared to other substitutions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzoxazine derivatives, emphasizing substituent effects on physical properties, spectroscopic characteristics, and regioselectivity in reactions.
Table 1: Substituent Effects on Physical Properties
†Inferred from analogous CO stretches in ethyl esters .
Key Observations:
Substituent Impact on Melting Points :
- Halogen substituents (e.g., Br in 7c, Cl in 8b) correlate with lower melting points compared to methyl or benzyl groups, likely due to reduced molecular symmetry .
- Acetyl and formyl groups (e.g., 8b, 13) lower melting points further, suggesting weaker intermolecular forces .
Spectroscopic Trends :
- IR Spectroscopy : CO stretches for esters (1741–1755 cm⁻¹) and acetyl groups (1685 cm⁻¹) are consistent across derivatives. The target compound’s 3-methoxybenzoyl group would likely exhibit additional aryl C-O and carbonyl stretches .
- NMR : Substituents at the 4- and 6-positions (e.g., benzyl, acetyl) cause distinct shifts in $ ^1H $ and $ ^13C $ spectra. For example, acetylated derivatives show downfield shifts for carbonyl carbons (~170 ppm) .
Regioselectivity in Reactions :
- Vilsmeier-Haack Formylation : Favors 7-position formylation in N-benzyl derivatives due to Lewis acid complexation with the nitrogen atom .
- Rieche Formylation : Produces 6- and 8-formyl isomers, with 6-substitution dominant due to electronic effects of the oxazine oxygen .
- The 3-methoxybenzoyl group in the target compound may sterically hinder 6-position reactions, favoring alternative regioselectivity compared to smaller substituents (e.g., Cl, Me) .
Table 2: Reaction Yields and Regioselectivity
Research Findings and Implications
Synthetic Flexibility: Benzoxazine derivatives are synthesized via nucleophilic substitution or cyclization reactions. For example, ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) is prepared from 2-amino-4-bromophenol and ethyl 2,3-dibromopropanoate in 80% yield .
Pharmacological Potential: The benzoxazine core is a scaffold for drug development. Acetyl and formyl derivatives (e.g., 8b, 11a) are intermediates for indole analogs with reported bioactivity .
Steric vs. Electronic Effects : Bulky 4-position substituents (e.g., benzoyl, benzyl) reduce reactivity at adjacent positions but enhance stability. Smaller groups (e.g., acetyl) allow higher functionalization yields .
Biological Activity
Methyl 4-(3-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅NO₃
- IUPAC Name : this compound
This compound features a benzoxazine ring system that is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry.
Antioxidant Activity
Research indicates that benzoxazine derivatives exhibit significant antioxidant properties . A study synthesized various benzoxazine derivatives and evaluated their ability to scavenge free radicals. The results demonstrated that compounds with methoxy substitutions showed enhanced antioxidant activity compared to their unsubstituted counterparts .
Antimicrobial Activity
Benzoxazine derivatives have been reported to possess antimicrobial properties . For instance, a related compound demonstrated effective inhibition against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antitumor Activity
The antitumor potential of benzoxazines has been explored in various studies. Specifically, compounds derived from the benzoxazine framework have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
A notable study highlighted that certain benzoxazine derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species effectively.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Membrane Disruption : The lipophilic nature of the benzoxazine ring may facilitate membrane penetration leading to cell lysis in microbial pathogens.
Case Studies
A series of case studies have been performed to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : In vitro tests against common pathogens demonstrated significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Study : In vivo studies using murine models revealed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
